dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine
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Overview
Description
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine is a synthetic organic compound characterized by the presence of an oxirane (epoxide) ring, a dimethylamine group, and a phenyl ring substituted with a methoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine typically involves multiple steps:
Epoxidation: The starting material, 3-(methoxyphenyl)ethanol, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Amination: The resulting epoxide is then subjected to nucleophilic substitution with dimethylamine. This step often requires a catalyst such as a Lewis acid (e.g., BF3) to facilitate the ring-opening of the epoxide and subsequent formation of the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the amine group, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized amines or ethers.
Scientific Research Applications
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive oxirane ring.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug candidates targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine exerts its effects is largely dependent on its interaction with biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}methyl)amine: Similar structure but with a methyl group instead of an ethyl group.
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}propyl)amine: Similar structure but with a propyl group instead of an ethyl group.
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}butyl)amine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the oxirane ring and the dimethylamine group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2408971-85-5 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.3 |
Purity |
0 |
Origin of Product |
United States |
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